molecular formula C16H23ClN2O2 B1488720 Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098008-88-7

Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1488720
CAS No.: 2098008-88-7
M. Wt: 310.82 g/mol
InChI Key: DJHKNMZVOYKEGM-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This carbamate-protected pyrrolidine derivative serves as a key synthetic intermediate for the development of novel pharmacologically active compounds . The structural motif of a pyrrolidine ring linked to a substituted phenyl group is commonly explored in the design of molecules that target central nervous system (CNS) pathways and various enzymatic processes . Researchers utilize this compound as a precursor in the synthesis of more complex molecules, leveraging the carbamate protecting group, which can be selectively removed to reveal a reactive amine group for further chemical transformations . Its incorporation into research programs is directed towards creating potential inhibitors or modulators for a range of biological targets. The specific 2-chloro-4-methylphenyl substitution pattern on the pyrrolidine scaffold may influence the compound's binding affinity and selectivity, making it a valuable template for structure-activity relationship (SAR) studies in various disease models . All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-10-5-6-11(13(17)7-10)12-8-18-9-14(12)19-15(20)21-16(2,3)4/h5-7,12,14,18H,8-9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHKNMZVOYKEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate, with the molecular formula C16H23ClN2O2 and a molecular weight of 310.82 g/mol, is a compound of interest in medicinal chemistry. Its structure includes a pyrrolidine ring, which is often associated with various biological activities, including potential neuroprotective effects and modulation of neurotransmitter systems.

The compound's IUPAC name is tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate. The InChI key for this compound is DJHKNMZVOYKEGM-UHFFFAOYSA-N, which can be useful for database searches in chemical repositories.

PropertyValue
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
PurityTypically 95%
CAS Number2098008-88-7

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of neurodegenerative diseases and cognitive function.

Neuroprotective Effects

One study highlighted the protective effects of related compounds against amyloid-beta (Aβ) toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment. The compound demonstrated an ability to reduce pro-inflammatory cytokines like TNF-α when tested in vitro .

Enzyme Inhibition

In related research, similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. For instance, a derivative exhibited an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These findings imply that this compound may also possess similar inhibitory properties.

Case Studies and Research Findings

  • Astrocytic Protection Against Aβ :
    • In vitro studies demonstrated that compounds with structural similarities to this compound can significantly enhance cell viability in astrocytes exposed to Aβ1-42.
    • The presence of these compounds led to a reduction in cell death and inflammation markers, indicating their potential as therapeutic agents in neurodegenerative conditions .
  • Cognitive Function Modulation :
    • Animal models treated with related compounds showed improvements in cognitive function metrics when subjected to scopolamine-induced memory impairment.
    • The observed effects included reduced levels of Aβ1-42 and decreased β-secretase activity, further supporting the hypothesis that these compounds can modulate pathways involved in cognitive decline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrrolidine-carbamate derivatives:

Compound Substituents Molecular Formula Molar Mass (g/mol) pKa Key Features
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate 2-chloro-4-methylphenyl C₁₇H₂₃ClN₂O₂ ~330.8 (estimated) ~11.5–12.0 Ortho-chloro and para-methyl groups enhance steric bulk and modulate lipophilicity.
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-chlorophenyl, benzyl C₂₂H₂₇ClN₂O₂ 386.92 11.98 Benzyl group increases hydrophobicity; para-chloro substituent affects electronic properties .
tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate 4-(trifluoromethyl)phenyl C₁₆H₂₁F₃N₂O₂ 330.34 N/A Trifluoromethyl group enhances metabolic stability and lipophilicity .
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chlorophenyl C₁₅H₁₉ClN₂O₂ ~294.8 (estimated) N/A Meta-chloro substituent alters steric interactions compared to ortho/para isomers .

Key Observations

Substituent Effects :

  • The 2-chloro-4-methylphenyl group in the target compound introduces ortho-substitution, which increases steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in ). This may influence binding affinity in biological targets.
  • The trifluoromethyl group in provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing basicity compared to chloro or methyl groups.

Synthetic Considerations :

  • Synthesis of these compounds typically involves palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce aryl groups, followed by carbamate protection . For example, tert-butyl carbamate protection is achieved using Boc anhydride under basic conditions .
  • The presence of methyl or benzyl groups (e.g., ) may require additional steps for deprotection or functionalization.

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in increases logP significantly compared to the target compound’s chloro-methyl combination.
  • pKa : The tertiary amine in the pyrrolidine ring has a pKa ~11.5–12.0, similar to analogs like (pKa 11.98), due to the electron-withdrawing effects of chloro substituents.

Biological Implications :

  • Substituted pyrrolidine-carbamates are explored as kinase inhibitors or protease modulators. The 2-chloro-4-methylphenyl group may improve target engagement by balancing steric bulk and hydrophobic interactions.
  • In contrast, the benzyl group in could enhance membrane permeability but may also increase off-target binding.

Preparation Methods

Hydrogenation of Protected Pyrrolidine Precursors

One common approach involves hydrogenation of a benzyl-protected pyrrolidine derivative to yield the tert-butyl carbamate product.

Parameter Details
Starting Material (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine
Catalyst 5% Palladium on charcoal
Solvent Methanol
Hydrogen Pressure 5 kgf/cm²
Temperature 40 °C
Reaction Time 3 hours
Workup Filtration to remove catalyst, concentration under reduced pressure, recrystallization from n-hexane
Yield Not explicitly stated for this exact step
Product Characteristics Colorless needles, melting point 83-85 °C, NMR data consistent with target compound

This method effectively removes the benzyl protecting group and yields the tert-butyl carbamate-protected pyrrolidine intermediate.

Catalytic Transfer Hydrogenation Using Ammonium Formate

An alternative hydrogenation method uses ammonium formate as a hydrogen source with palladium charcoal catalyst:

Parameter Details
Starting Material 1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine
Catalyst 10% Palladium on charcoal
Hydrogen Source Ammonium formate
Solvent Methanol and water
Temperature Reflux at 80 °C
Reaction Time 1 hour
Workup Filtration, concentration, treatment with KOH, extraction with ether, washing with saline, drying, recrystallization from n-hexane
Yield 3.19 g product from 5.27 g starting material (approx. 60%)
Product Characteristics White needle-like crystals, melting point 84-85 °C, specific rotation +18.9 (c=1.47, CHCl3)

This method offers a mild and efficient route for deprotection and carbamate formation.

Coupling with Substituted Aromatic Esters Using DBU

The introduction of the 2-chloro-4-methylphenyl group can be achieved by coupling the pyrrolidine carbamate with a substituted benzoate ester in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):

Parameter Details
Starting Materials (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine and ethyl 3-methyl-2,4,5-trifluorobenzoate or related substituted benzoates
Base DBU
Solvent Dimethyl sulfoxide
Temperature 60 °C
Reaction Time 70 hours
Workup Acid quench with 10% aqueous citric acid, extraction with ethyl acetate, washing, drying, silica gel chromatography
Yield 70.2%
Product Characteristics Colorless crystals, confirmed by 1H-NMR and MS

This method facilitates the formation of the aryl-substituted pyrrolidine carbamate with good yield and purity.

Reflux with Triethylamine and Dichloroethane

Further purification and crystallization steps involve treatment with triethylamine and 1,2-dichloroethane under reflux:

Parameter Details
Starting Material Crystals of aryl-substituted pyrrolidine carbamate
Reagents Triethylamine, methanol, 1,2-dichloroethane
Reaction Conditions Reflux for 3 hours
Workup Concentration, water addition, filtration, washing with water, recrystallization from acetone-diisopropyl ether
Yield 0.52 g from 0.58 g starting crystals
Product Characteristics Yellow crystals, melting point 178.5-180 °C, specific rotation -141.9 (c=0.1, CHCl3)

This step improves the crystallinity and purity of the final product.

Summary Table of Preparation Methods

Method No. Key Step Catalyst/Base Solvent(s) Temp (°C) Time Yield (%) Notes
1 Hydrogenation of benzyl-protected pyrrolidine 5% Pd/C Methanol 40 3 h Not stated Removal of benzyl group, recrystallization
2 Transfer hydrogenation with ammonium formate 10% Pd/C, ammonium formate Methanol, water 80 (reflux) 1 h ~60 Mild conditions, KOH extraction
3 Coupling with substituted benzoate ester DBU DMSO 60 70 h 70.2 Formation of aryl-substituted carbamate
4 Reflux with triethylamine and dichloroethane Triethylamine MeOH, 1,2-dichloroethane Reflux 3 h ~90 (after purification) Crystallization and purification step

Research Findings and Notes

  • The stereochemistry of the pyrrolidine ring is controlled during the synthesis, with (3S,4S) isomers commonly used for high enantiomeric purity.
  • The use of palladium catalysts under hydrogen or transfer hydrogenation conditions is effective for deprotection and reduction steps.
  • DBU serves as a strong, non-nucleophilic base facilitating nucleophilic aromatic substitution or coupling reactions.
  • Purification by recrystallization and chromatography is essential to achieve high purity and well-defined crystalline forms.
  • Melting points, NMR spectra, and specific rotations are consistent with literature values confirming the identity and stereochemistry of the product.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrrolidine core via cyclization of a substituted amine precursor under basic conditions.
  • Step 2 : Introduction of the 2-chloro-4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (argon/nitrogen) .
  • Step 3 : Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
    Key optimization parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C), and purification via silica gel chromatography .

Q. How can researchers optimize reaction conditions to maximize yield and purity during synthesis?

  • Methodological Answer :
  • Temperature : Maintain subambient temperatures (e.g., 0–5°C) during sensitive steps (e.g., carbamate formation) to minimize side reactions .
  • Catalyst Loading : Use 5–10 mol% palladium catalysts for coupling reactions to balance cost and efficiency .
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to separate closely related byproducts.
  • Inert Atmosphere : Conduct air-sensitive reactions (e.g., couplings) under argon to prevent oxidation .
    Evidence from analogous compounds shows yields improve from ~50% to >80% with optimized parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine ring substitution) and Boc-group integrity. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while tert-butyl groups show singlets at δ 1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~337.1) and detects fragmentation patterns .
  • IR Spectroscopy : Carbamate carbonyl stretches appear at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography data resolve structural ambiguities in carbamate derivatives?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve light atoms (e.g., chlorine) .
  • Refinement : Apply the SHELXL software to model disorder (e.g., tert-butyl group rotamers) and anisotropic displacement parameters. Twinning parameters (e.g., BASF) mitigate pseudo-symmetry issues .
  • Validation : Check geometry (e.g., bond angles) against Cambridge Structural Database (CSD) entries for carbamates .

Q. What methodologies are employed to investigate the compound's interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (kₐₙ, kₒff) and affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For example, enzymatic assays at pH 7.4 (20 mM Tris-HCl) show reproducibility .
  • Control Compounds : Include positive/negative controls (e.g., indomethacin for anti-inflammatory studies) to calibrate activity thresholds .
    Discrepancies in IC50 values may arise from cell-line variability (e.g., HEK293 vs. HeLa) or assay readouts (luminescence vs. fluorescence) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate

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